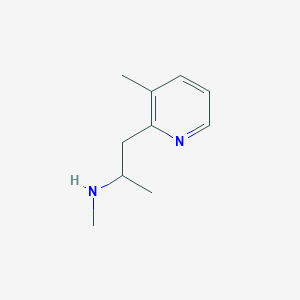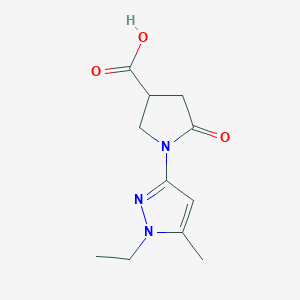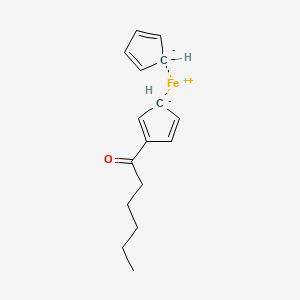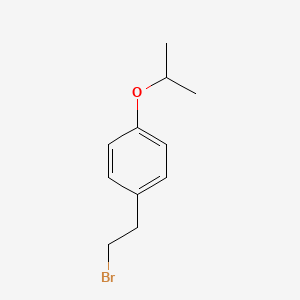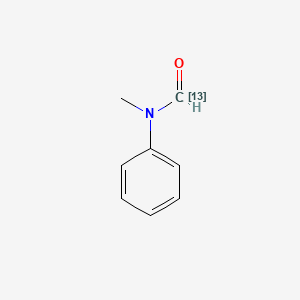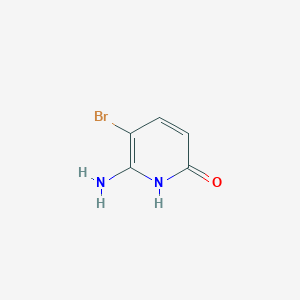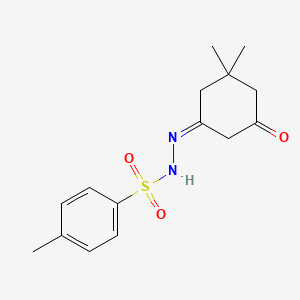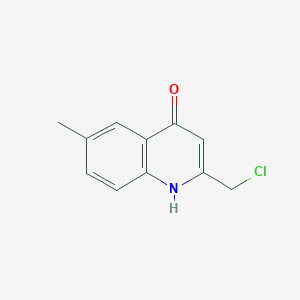
2-(Chloromethyl)-6-methyl-4(1H)-quinolinone
Übersicht
Beschreibung
“2-(Chloromethyl)-6-methyl-4(1H)-quinolinone” is a quinolinone derivative. Quinolinones are a class of organic compounds that contain a quinoline (a heterocyclic aromatic organic compound) and a ketone functional group .
Molecular Structure Analysis
The molecular structure of “2-(Chloromethyl)-6-methyl-4(1H)-quinolinone” would consist of a quinoline ring with a ketone functional group at the 4-position, a methyl group at the 6-position, and a chloromethyl group at the 2-position .Chemical Reactions Analysis
Quinolinones can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the aromatic ring and the carbonyl group . The chloromethyl group can also participate in reactions, acting as a leaving group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Chloromethyl)-6-methyl-4(1H)-quinolinone” would depend on its specific structure. Quinolinones are generally crystalline solids with high melting points due to their aromaticity and the presence of the carbonyl group .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
- Scientific Field : Microbiology
- Application Summary : 2-chloromethyl-1H-benzimidazole derivatives have been synthesized and screened for their antibacterial activity .
- Methods of Application : The derivatives were prepared by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocyclic compounds. The synthesized compounds were then screened for their antibacterial activity against Staphylococcus aureus by the well plate method .
- Results : The study found that some of the synthesized compounds exhibited antibacterial activity .
Antifungal Activity
- Scientific Field : Mycology
- Application Summary : 2-chloromethyl-1H-benzimidazole derivatives have been synthesized and screened for their antifungal activity .
- Methods of Application : Similar to the antibacterial study, these derivatives were prepared by condensing 2-chloromethyl-1H-benzimidazole with different aromatic amines and heterocyclic compounds. The synthesized compounds were then screened for their antifungal activity against Candida albicans by the well plate method .
- Results : Some of the synthesized compounds showed significant antifungal activity. In particular, the compound VMKP 8 exhibited potent activity with a minimum inhibitory concentration (MIC) of 12.5 μg/ml .
Eigenschaften
IUPAC Name |
2-(chloromethyl)-6-methyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-7-2-3-10-9(4-7)11(14)5-8(6-12)13-10/h2-5H,6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEVBJWGWJUUPJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=CC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00589825 | |
| Record name | 2-(Chloromethyl)-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-6-methyl-4(1H)-quinolinone | |
CAS RN |
946755-45-9 | |
| Record name | 2-(Chloromethyl)-6-methylquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00589825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Naphthalene-2,6-diylbis(methylene)]bis(triphenylphosphanium) dibromide](/img/structure/B1626944.png)
![1-[(2H-1,3-Benzodioxol-5-yl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1626947.png)

![[2-Hydroxy-2-(4-iodophenyl)ethyl]carbamic acid tert-butyl ester](/img/structure/B1626952.png)
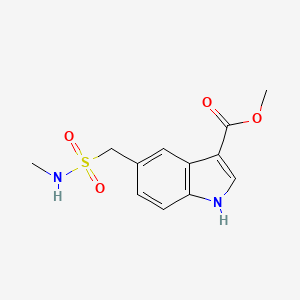
![5-Tosyl-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B1626954.png)
